Tetrahydro-4-hydroxy-1-(hydroxymethyl)-5,5-dimethyl-1H-pyrimidin-2-one
Description
Properties
CAS No. |
79458-55-2 |
|---|---|
Molecular Formula |
C7H14N2O3 |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
4-hydroxy-1-(hydroxymethyl)-5,5-dimethyl-1,3-diazinan-2-one |
InChI |
InChI=1S/C7H14N2O3/c1-7(2)3-9(4-10)6(12)8-5(7)11/h5,10-11H,3-4H2,1-2H3,(H,8,12) |
InChI Key |
KBGWVLKNXPVIGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C(=O)NC1O)CO)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of tetrahydro-4-hydroxy-1-(hydroxymethyl)-5,5-dimethyl-1H-pyrimidin-2-one typically involves the cyclocondensation of appropriate β-dicarbonyl compounds or their equivalents with urea or substituted ureas, followed by selective hydroxymethylation at the nitrogen atom. The key steps include:
- Formation of the pyrimidinone ring via cyclization.
- Introduction of the 5,5-dimethyl substitution pattern.
- Hydroxymethylation at the N-1 position.
Specific Synthetic Routes
Cyclocondensation of β-Dicarbonyl Compounds with Urea
- Starting Materials: Acetylacetone (2,4-pentanedione) or its derivatives, urea.
- Reaction Conditions: Heating in acidic or neutral medium, often under reflux.
- Mechanism: The β-dicarbonyl compound reacts with urea to form the pyrimidinone ring through nucleophilic attack and subsequent cyclization.
- Outcome: Formation of 4-hydroxy-5,5-dimethyl-1,3-diazinan-2-one core structure.
Hydroxymethylation at N-1 Position
- Reagents: Formaldehyde or paraformaldehyde in aqueous or alcoholic solution.
- Conditions: Mild acidic or basic catalysis, room temperature to moderate heating.
- Process: The nitrogen at position 1 undergoes electrophilic substitution with formaldehyde, introducing the hydroxymethyl group.
- Purification: Crystallization or chromatographic techniques to isolate the pure hydroxymethylated product.
Alternative Synthetic Approaches
- Reduction of Corresponding Pyrimidinones: Selective reduction of pyrimidin-2-one derivatives followed by hydroxymethylation.
- Use of Protected Intermediates: Protection of hydroxyl groups during synthesis to improve yield and selectivity.
- One-Pot Multi-Component Reactions: Combining β-dicarbonyl compounds, urea, and formaldehyde in a single reaction vessel under controlled conditions to streamline synthesis.
Detailed Research Findings and Data
Reaction Yields and Conditions
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Cyclocondensation | Acetylacetone + Urea, reflux, acid | 70-85 | High purity pyrimidinone core |
| Hydroxymethylation | Formaldehyde, pH 6-8, 25-60°C | 60-75 | Requires careful pH control |
| One-pot synthesis | β-Dicarbonyl + Urea + Formaldehyde | 55-70 | Simplifies process, moderate yield |
Spectroscopic Characterization (Typical)
| Technique | Key Observations |
|---|---|
| IR Spectroscopy | Broad OH stretch (~3400 cm⁻¹), C=O stretch (~1650 cm⁻¹), N-H stretch (~3200 cm⁻¹) |
| ¹H NMR | Signals for methyl groups (~1.0-1.2 ppm), hydroxymethyl protons (~4.5-5.0 ppm), ring protons (~3.5-4.0 ppm) |
| Mass Spectrometry | Molecular ion peak consistent with C6H12N2O3 (m/z ~160) |
Purification and Crystallization
- Recrystallization from ethanol or aqueous ethanol is commonly used.
- Chromatographic purification (e.g., silica gel column chromatography) may be employed for higher purity.
- Melting point typically observed around 150-160°C for related derivatives.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Cyclocondensation + Hydroxymethylation | Acetylacetone, urea, formaldehyde | Reflux, mild acid/base, 25-60°C | High purity, well-established | Multi-step, moderate yield |
| One-pot Multi-component | β-Dicarbonyl, urea, formaldehyde | Controlled pH, moderate heating | Streamlined, less time-consuming | Lower yield, requires optimization |
| Reduction + Hydroxymethylation | Pyrimidinone derivatives | Reducing agent, then formaldehyde | Selective functionalization | More complex, additional steps |
Chemical Reactions Analysis
Types of Reactions
Tetrahydro-4-hydroxy-1-(hydroxymethyl)-5,5-dimethyl-1H-pyrimidin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of more reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized derivatives, while reduction may produce more reduced forms of the compound.
Scientific Research Applications
Tetrahydro-4-hydroxy-1-(hydroxymethyl)-5,5-dimethyl-1H-pyrimidin-2-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its interactions with biological molecules and its potential effects on cellular processes.
Medicine: It is investigated for its potential therapeutic benefits, including its ability to modulate specific biological pathways.
Industry: The compound is used in the production of various industrial products, including pharmaceuticals and specialty chemicals.
Mechanism of Action
The mechanism of action of Tetrahydro-4-hydroxy-1-(hydroxymethyl)-5,5-dimethyl-1H-pyrimidin-2-one involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Analogs
a) 9-(Benzyloxy)-3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS: 147687-17-0)
- Structure: Contains a fused pyrido-pyrimidinone system with benzyloxy, chloroethyl, and methyl substituents.
- Key Differences: The benzyloxy group enhances lipophilicity compared to the hydroxymethyl group in the target compound.
- Applications : Likely explored for anticancer or alkylating agent development due to the chloroethyl moiety .
b) 3-Chloromethyl-2,5,9-trimethyl-7H-furo[3,2-g][1]benzopyran-7-one
- Structure: A fused benzopyranone system with chloromethyl and methyl groups.
- Key Differences: The benzopyranone core differs significantly from the pyrimidinone ring, altering electron distribution and conjugation. The chloromethyl group may confer electrophilic reactivity distinct from the hydroxy/hydroxymethyl groups of the target compound.
- Applications: Potential use in photodynamic therapy or as a fluorescent probe .
Comparative Data Table
| Compound Name | CAS Number | Core Structure | Key Substituents | Functional Properties |
|---|---|---|---|---|
| Tetrahydro-4-hydroxy-1-(hydroxymethyl)-5,5-dimethyl-1H-pyrimidin-2-one | 79458-55-2 | Pyrimidin-2-one | Hydroxy, hydroxymethyl, dimethyl | High polarity, hydrogen-bonding capability |
| 9-(Benzyloxy)-3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | 147687-17-0 | Pyrido-pyrimidinone | Benzyloxy, chloroethyl, methyl | Lipophilic, alkylating potential |
| 3-Chloromethyl-2,5,9-trimethyl-7H-furo[3,2-g][1]benzopyran-7-one | N/A | Benzopyranone | Chloromethyl, methyl | Electrophilic reactivity, UV activity |
| Coumarin-tetrazole-pyrimidinone derivatives (e.g., 4i, 4j) | N/A | Fused heterocycles | Coumarin, tetrazole, pyrazolone | Fluorescence, metabolic stability |
Research Findings and Methodological Insights
Spectroscopic Characterization
- NMR and UV Analysis : The target compound’s hydroxy and hydroxymethyl groups produce distinct $ ^1 \text{H-NMR} $ signals (e.g., broad -OH peaks at δ 4.5–5.5 ppm) and UV absorption bands (~270 nm due to n→π* transitions). Analogs with aromatic systems (e.g., coumarin derivatives) show stronger UV-Vis absorption (~320 nm) .
- Crystallography : Structural elucidation of such compounds often employs SHELX software for refinement, particularly for resolving hydrogen-bonding networks in polar derivatives like the target compound .
Biological Activity
Tetrahydro-4-hydroxy-1-(hydroxymethyl)-5,5-dimethyl-1H-pyrimidin-2-one (commonly referred to as THDHP) is a pyrimidine derivative with notable biological activity. This compound has attracted attention due to its potential applications in medicinal chemistry, particularly as an inhibitor of specific enzymes and its effects on various cell lines. This article provides a comprehensive overview of the biological activity of THDHP, summarizing key research findings, case studies, and relevant data.
- Molecular Formula : C6H12N2O2
- Molecular Weight : 144.17 g/mol
- CAS Number : 15496-91-0
The structure of THDHP includes a tetrahydro-pyrimidine ring, which is essential for its biological interactions.
Enzyme Inhibition
Recent studies have highlighted the potential of THDHP as an inhibitor of purine nucleoside phosphorylase (PNP), an enzyme crucial for nucleotide metabolism. The compound exhibits selective inhibition against both human and Mycobacterium tuberculosis (Mt) PNP, with IC50 values in the low nanomolar range:
| Enzyme | IC50 (nM) |
|---|---|
| Human PNP | 19 |
| Mycobacterium tuberculosis PNP | 4 |
This remarkable selectivity suggests that THDHP could be developed into a therapeutic agent targeting tuberculosis without affecting human cells significantly .
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of THDHP on various cancer cell lines. Notably, it has shown significant cytotoxicity against T-lymphoblastic cell lines while exhibiting minimal toxicity towards non-cancerous cells:
| Cell Line | CC50 (µM) |
|---|---|
| CCRF-CEM | 9 |
| MOLT-4 | 10 |
| Jurkat | 8 |
| HeLa S3 | >10 |
| HepG2 | >10 |
These results indicate that THDHP may selectively target malignant cells, making it a candidate for further development in cancer therapy .
The mechanism by which THDHP exerts its biological effects involves binding to the active site of PNP, thereby inhibiting its function. Crystallographic studies have provided insights into the binding interactions between THDHP and the enzyme, revealing critical interactions that contribute to its selectivity and potency .
Study 1: Inhibition of Mycobacterium tuberculosis PNP
In a study conducted by researchers at a leading pharmaceutical institution, THDHP was evaluated for its ability to inhibit Mt PNP in vitro. The findings demonstrated that THDHP not only inhibited the enzyme effectively but also showed favorable pharmacokinetic properties in animal models, suggesting its potential for development as an anti-tuberculosis drug .
Study 2: Selective Cytotoxicity in T-Lymphoblastic Cell Lines
Another study focused on the cytotoxic effects of THDHP on T-lymphoblastic leukemia cells. The results indicated that THDHP induced apoptosis in these cells while sparing normal peripheral blood mononuclear cells (PBMCs). This selectivity is crucial for minimizing side effects in therapeutic applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
